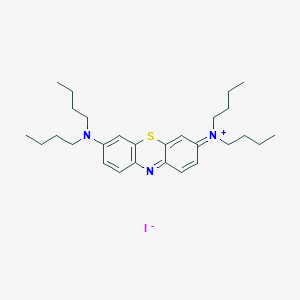
N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide is a chemical compound known for its unique structure and properties. It belongs to the class of phenothiazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide typically involves multiple steps, including the formation of the phenothiazine core and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide has numerous scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it is studied for its potential therapeutic effects and interactions with biological molecules. In medicine, it is explored for its potential use in drug development and treatment of diseases. In industry, it is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide can be compared with other similar compounds, such as N,N-Dibutyl-7-nitro-4-benzofurazanamine and N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine . These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific functionalization and the resulting chemical and biological properties.
Properties
CAS No. |
439119-96-7 |
|---|---|
Molecular Formula |
C28H42IN3S |
Molecular Weight |
579.6 g/mol |
IUPAC Name |
dibutyl-[7-(dibutylamino)phenothiazin-3-ylidene]azanium;iodide |
InChI |
InChI=1S/C28H42N3S.HI/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MDRSQXOPSFSLIU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3S2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
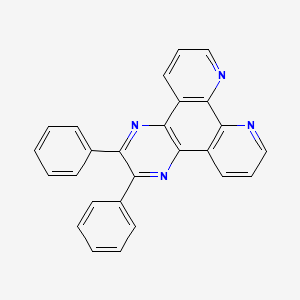
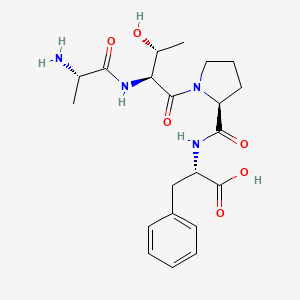
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
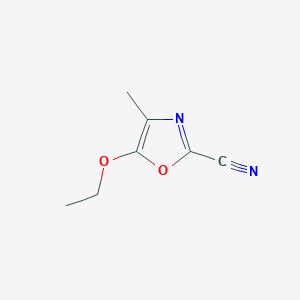

germane](/img/structure/B14250853.png)
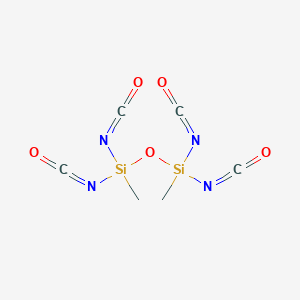
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)
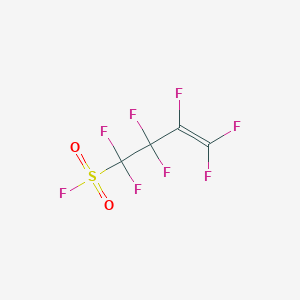

![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
